molecular formula C19H21ClN2O3 B2585958 1-(4-chloro-3-methylphenoxy)-3-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol CAS No. 1018161-36-8

1-(4-chloro-3-methylphenoxy)-3-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol

Cat. No.: B2585958
CAS No.: 1018161-36-8
M. Wt: 360.84
InChI Key: IVKVZUDACVEBGW-UHFFFAOYSA-N
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Description

1-(4-chloro-3-methylphenoxy)-3-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzimidazole core, a privileged scaffold in pharmacology known for its ability to interact with a wide range of biological targets . The molecule is further functionalized with a phenoxypropanolamine linker, a structural motif found in compounds with diverse biological activities . This unique architecture suggests potential as a key intermediate or a novel chemical entity for developing therapeutic agents. Researchers can leverage this compound in high-throughput screening campaigns to identify new lead compounds or as a building block in the synthesis of more complex molecules targeting various enzymes and receptors. Its structural features make it a valuable candidate for investigating pathways in oncology, neurology, and metabolic diseases. Strictly for Research Use Only.

Properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-[2-(methoxymethyl)benzimidazol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-13-9-15(7-8-16(13)20)25-11-14(23)10-22-18-6-4-3-5-17(18)21-19(22)12-24-2/h3-9,14,23H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKVZUDACVEBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2COC)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chloro-3-methylphenoxy)-3-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including a chlorinated phenoxy group and a benzodiazole moiety, suggest diverse biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its potential therapeutic applications.

Structural Characteristics

The compound is characterized by:

  • Chlorinated Phenoxy Group : Enhances biological activity through interactions with biological targets.
  • Methoxymethyl Substituent : May influence solubility and permeability.
  • Benzodiazole Moiety : Known for various pharmacological effects, including anti-anxiety and anti-cancer properties.

Biological Activity Overview

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

1. Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the benzodiazole group is particularly noteworthy as it has been associated with enhanced activity against various pathogens.

2. Insecticidal Properties

Research into related compounds suggests potential larvicidal effects against mosquito vectors such as Aedes aegypti. For instance, a study found that certain benzodioxole derivatives demonstrated significant larvicidal activity, indicating that the structural features of this compound could confer similar properties .

3. Cytotoxicity and Safety Profile

Preliminary assessments of related compounds have shown low cytotoxicity towards human cells at high concentrations (up to 5200 μM) and mild behavioral effects in animal models without significant organ toxicity . This safety profile is crucial for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
InsecticidalLC50 values indicating potential efficacy
CytotoxicityLow cytotoxicity in mammalian cells

Synthesis Methods

The synthesis of this compound can be approached through several chemical strategies. These methods typically involve the coupling of the phenoxy group with the benzodiazole moiety followed by functionalization to introduce the methoxymethyl substituent.

Comparative Analysis

A comparative analysis with similar compounds reveals that while many share antimicrobial and insecticidal properties, the unique combination of functional groups in this compound may confer distinct pharmacological advantages.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(4-chlorophenoxy)-3-[2-(hydroxymethyl)-piperidin-1-yl]propan-2-olChlorophenoxy & piperidineAntihypertensive
5-bromo-N-(2-hydroxyethyl)-5-methyl-2-propan-2-ylenesulfonamideBrominated sulfonamideAntimicrobial
2-(hydroxymethyl)-N-[3-(2-methoxyphenyl)-phenyl]-2-pyrrolidinoneHydroxymethyl & pyrrolidineAnalgesic

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-methylphenoxy)-3-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol

  • Structural Differences: Phenoxy substituent: 4-methylphenoxy (vs. 4-chloro-3-methylphenoxy in the target compound). Benzodiazole substituent: Phenoxymethyl (vs. methoxymethyl).
  • Methoxymethyl (target) vs. phenoxymethyl (): The smaller methoxymethyl group reduces steric hindrance, possibly improving binding to target enzymes .

Triazole-Based Antifungal Agents (e.g., Fluconazole, Voriconazole)

  • Structural Differences :
    • Triazole/imidazole rings (e.g., in ) replace the benzodiazole group.
    • Common substituents: Difluorophenyl, chlorophenyl, or trifluoromethyl groups.
  • Impact: Triazoles inhibit fungal CYP51 enzymes via nitrogen coordination to heme iron, a mechanism less likely with benzodiazoles.

Fluxapyroxad

  • Structure: (2RS)-2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1H-1,2,4-triazol-1-yl)propan-2-ol ().
  • Comparison: Shares a chlorophenoxy group and propan-2-ol backbone. Trifluoromethyl group enhances metabolic stability compared to the target compound’s methyl group. Triazole substituent (Fluxapyroxad) vs. benzodiazole (target): May lead to divergent biological targets .

2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol

  • Structural Differences :
    • Chlorocyclopropyl and triazole substituents ().
  • Impact :
    • The cyclopropyl group may improve pharmacokinetic properties by reducing oxidative metabolism.
    • Dual chlorine atoms enhance potency but may increase toxicity risk compared to the target compound’s single chlorine .

Q & A

Q. What analytical techniques are recommended for confirming the structural identity of this compound?

To verify the structure, employ a combination of:

  • Single-crystal X-ray diffraction (XRD) : Resolve bond lengths, angles, and stereochemistry (e.g., as demonstrated for benzimidazole derivatives in crystal structure studies ).
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substituent positions and coupling patterns. Compare experimental shifts with computational predictions (e.g., DFT calculations).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and fragmentation patterns.

Q. What safety protocols should be prioritized during laboratory handling?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential respiratory irritants (e.g., chlorinated intermediates) .
  • Emergency Procedures : Follow SDS guidelines for accidental exposure, including immediate eye rinsing and medical consultation .

Q. How can researchers optimize the synthesis of the benzodiazol moiety?

  • Reaction Conditions : Use microwave-assisted synthesis to reduce reaction time and improve yield.
  • Catalysis : Explore Pd-mediated cross-coupling for regioselective benzodiazol formation, as seen in analogous heterocyclic systems .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved during structural characterization?

  • Multi-Technique Validation : Cross-reference XRD-derived bond parameters with NMR coupling constants (e.g., 3JHH^3J_{HH}) to confirm spatial arrangements .
  • Dynamic NMR Studies : Investigate temperature-dependent conformational changes if signal splitting suggests rotational barriers.
  • Computational Chemistry : Use molecular dynamics simulations to model possible conformers and compare with experimental data .

Q. What strategies address low yield in the methoxymethyl-substituted benzodiazol synthesis?

  • Protection/Deprotection : Protect the benzodiazol nitrogen with tert-butoxycarbonyl (Boc) groups to prevent side reactions .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reactivity.
  • Kinetic Monitoring : Use in-situ IR or HPLC to track reaction progress and identify bottlenecks .

Q. How can impurity profiles be rigorously analyzed for pharmaceutical-grade purity?

  • HPLC-MS with Orthogonal Methods : Pair reverse-phase HPLC with ion-exchange chromatography to detect polar and non-polar impurities .
  • Reference Standards : Compare retention times and mass spectra with pharmacopeial impurities (e.g., EP/JP monographs) .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways .

Q. What computational approaches predict the compound’s bioavailability and target binding?

  • Molecular Docking : Use AutoDock Vina to model interactions with putative targets (e.g., kinase domains or GPCRs).
  • ADMET Prediction : Employ tools like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .
  • QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on biological activity using historical datasets .

Methodological Notes

  • Crystallography : For XRD, ensure crystals are grown via slow evaporation in methanol/water mixtures. Index reflections using Bruker APEX3 software .
  • Synthesis Scalability : Pilot small-scale reactions (<100 mg) before scaling to gram quantities to assess exothermic risks .
  • Data Reproducibility : Archive raw spectral and chromatographic data in FAIR-compliant repositories (e.g., Zenodo) for peer validation.

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